molecular formula C18H21NO5 B4990017 3-naphthalen-1-yloxy-N-prop-2-enylpropan-1-amine;oxalic acid

3-naphthalen-1-yloxy-N-prop-2-enylpropan-1-amine;oxalic acid

Cat. No.: B4990017
M. Wt: 331.4 g/mol
InChI Key: NOVISAZZEYBSJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-naphthalen-1-yloxy-N-prop-2-enylpropan-1-amine; oxalic acid is a complex organic compound that features a naphthalene ring, an ether linkage, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-naphthalen-1-yloxy-N-prop-2-enylpropan-1-amine typically involves several steps. One common method is the Knoevenagel condensation reaction, which involves the reaction of naphthalene derivatives with aldehydes or ketones in the presence of a base . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-naphthalen-1-yloxy-N-prop-2-enylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylamines.

Scientific Research Applications

3-naphthalen-1-yloxy-N-prop-2-enylpropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-naphthalen-1-yloxy-N-prop-2-enylpropan-1-amine involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. For instance, it may inhibit microbial growth by interfering with essential metabolic pathways .

Properties

IUPAC Name

3-naphthalen-1-yloxy-N-prop-2-enylpropan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO.C2H2O4/c1-2-11-17-12-6-13-18-16-10-5-8-14-7-3-4-9-15(14)16;3-1(4)2(5)6/h2-5,7-10,17H,1,6,11-13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVISAZZEYBSJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCCCOC1=CC=CC2=CC=CC=C21.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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